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# Impact of over-lubrication on MICROCEL® MC-12 tablet properties

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Compound of Interest		
Compound Name:	MC12	
Cat. No.:	B15567640	Get Quote

### MICROCEL® MC-12 Technical Support Center

Welcome to the technical support center for MICROCEL® MC-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during tablet formulation, with a specific focus on the effects of overlubrication.

### Frequently Asked Questions (FAQs)

Q1: What is MICROCEL® MC-12 and what are its primary applications?

MICROCEL® MC-12 is a grade of microcrystalline cellulose (MCC), a purified, partially depolymerized cellulose.[1] It is composed of porous, highly compressible particles.[1] With an intermediate particle size and excellent flowability and compressibility, MICROCEL® MC-12 is optimized for direct compression processes in pharmaceutical and nutraceutical applications.

[2][3][4] Its main uses include enhancing flow in formulations with poor-flowing active pharmaceutical ingredients (APIs) and reducing weight variation in tablets and capsules. It serves as a filler/binder and a fiber source in various oral dosage forms.

Q2: Why is my tablet hardness lower than expected when using MICROCEL® MC-12?

A common reason for lower-than-expected tablet hardness is over-lubrication. MICROCEL® MC-12, being a plastically deforming material, is particularly sensitive to the amount and mixing time of lubricants like magnesium stearate. Excessive lubrication creates a hydrophobic film



around the excipient particles, which hinders the formation of strong interparticle bonds during compression, leading to reduced tablet strength or "hardness".

Q3: What are the typical signs of over-lubrication in a tablet formulation?

The primary signs of over-lubrication include:

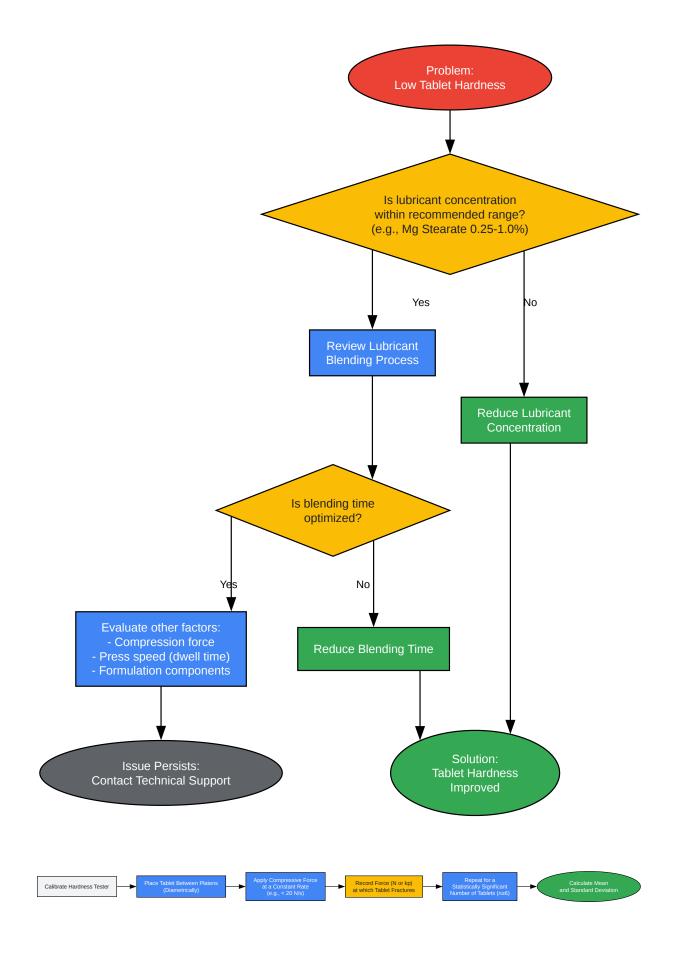
- Reduced Tablet Hardness (Crushing Strength): Tablets are softer and more prone to breaking. Studies have shown that increasing the concentration of magnesium stearate decreases tablet hardness. For instance, a batch of silicified MCC (a related product) with 1% w/w magnesium stearate showed a 20% loss in crushing strength.
- Increased Disintegration Time: The hydrophobic barrier created by the excess lubricant can impede water penetration into the tablet matrix, slowing down how quickly it breaks apart.
- Slower Dissolution Rate: Similar to its effect on disintegration, the lubricant film can slow the release of the active pharmaceutical ingredient.
- Increased Friability: Softer tablets are often more susceptible to chipping and breaking during handling, which is measured as higher friability.

### **Troubleshooting Guide**

Issue: Consistently low tablet hardness and mechanical failure.

This guide provides a systematic approach to diagnosing and resolving issues related to overlubrication.









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